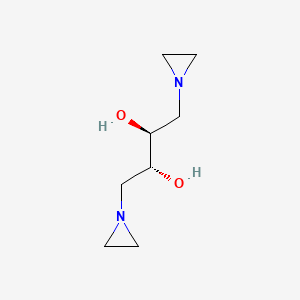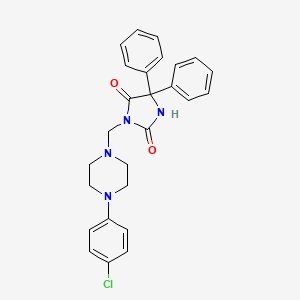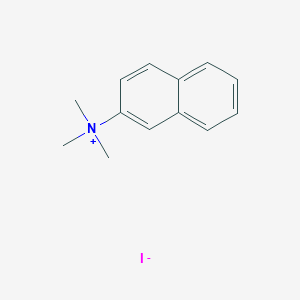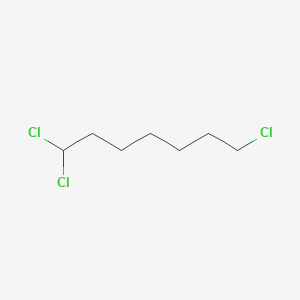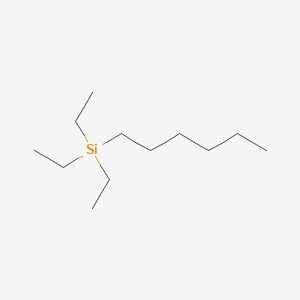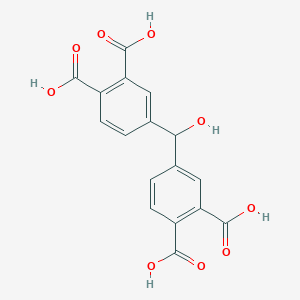
4,4'-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) is a complex organic compound characterized by the presence of two benzene rings, each substituted with carboxylic acid groups and connected via a hydroxymethylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) typically involves the reaction of benzene-1,2-dicarboxylic acid derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of a hydroxymethylene bridge linking the two benzene rings. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvents: Polar solvents like water or methanol
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethylene bridge, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products:
Oxidation: Formation of benzene-1,2-dicarboxylic acid derivatives
Reduction: Formation of benzyl alcohol or benzaldehyde derivatives
Substitution: Formation of halogenated or nitrated benzene derivatives
Aplicaciones Científicas De Investigación
4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethylene bridge and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
- Phthalic Acid (Benzene-1,2-dicarboxylic acid)
- Isophthalic Acid (Benzene-1,3-dicarboxylic acid)
- Terephthalic Acid (Benzene-1,4-dicarboxylic acid)
Comparison:
- Structural Differences: Unlike phthalic, isophthalic, and terephthalic acids, 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) contains a hydroxymethylene bridge connecting two benzene rings.
- Unique Properties: The presence of the hydroxymethylene bridge imparts unique chemical reactivity and potential for forming complex molecular architectures.
- Applications: While phthalic, isophthalic, and terephthalic acids are primarily used in the production of polymers and resins, 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) has broader applications in scientific research and potential therapeutic uses.
Propiedades
Número CAS |
13505-74-3 |
|---|---|
Fórmula molecular |
C17H12O9 |
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
4-[(3,4-dicarboxyphenyl)-hydroxymethyl]phthalic acid |
InChI |
InChI=1S/C17H12O9/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26/h1-6,13,18H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Clave InChI |
HEMZTIADFYSOBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)O)C(=O)O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



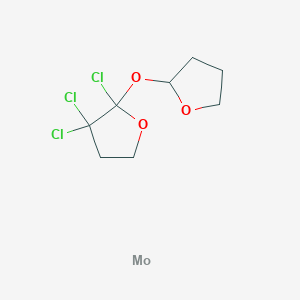
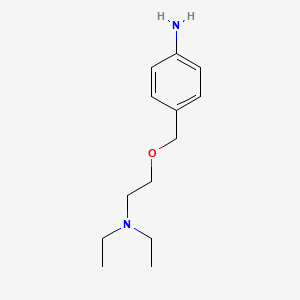
![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)

